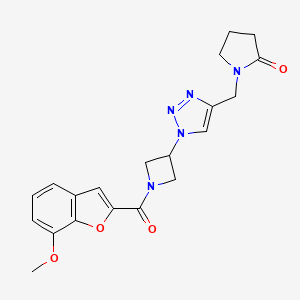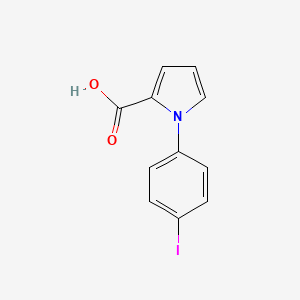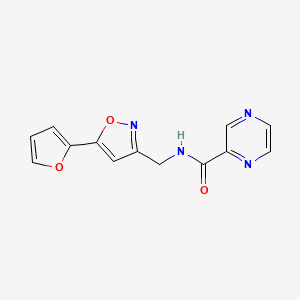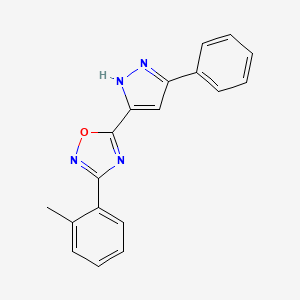
N-Methoxyoxan-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxyoxan-4-amine hydrochloride is a chemical compound with the CAS Number: 2305255-60-9 . Its IUPAC name is O-methyl-N-(tetrahydro-2H-pyran-4-yl)hydroxylamine hydrochloride . The compound has a molecular weight of 167.64 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for N-Methoxyoxan-4-amine hydrochloride is 1S/C6H13NO2.ClH/c1-8-7-6-2-4-9-5-3-6;/h6-7H,2-5H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-Methoxyoxan-4-amine hydrochloride is a powder that is stored at room temperature . Amines in general have boiling points that vary depending on whether they are primary, secondary, or tertiary .作用机制
The mechanism of action of N-Methoxyoxan-4-amine; hydrochloride is not fully understood, but it is believed to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters such as dopamine and serotonin, which are important for regulating mood, behavior, and cognition. By inhibiting MAO-B, N-Methoxyoxan-4-amine; hydrochloride may increase the levels of these neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-Methoxyoxan-4-amine; hydrochloride has a number of biochemical and physiological effects. For example, it has been found to increase the levels of dopamine and serotonin in the brain, which may lead to changes in mood and behavior. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cell damage. Additionally, N-Methoxyoxan-4-amine; hydrochloride has been found to have anti-inflammatory effects, which may help reduce inflammation in the brain and other tissues.
实验室实验的优点和局限性
One advantage of using N-Methoxyoxan-4-amine; hydrochloride in lab experiments is its selectivity for MAO-B, which allows researchers to study the specific effects of inhibiting this enzyme. Additionally, the compound has been found to have low toxicity and is relatively easy to synthesize. However, one limitation is that the compound may have off-target effects on other enzymes or neurotransmitter systems, which could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-Methoxyoxan-4-amine; hydrochloride. For example, further studies could explore its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, researchers could investigate its effects on other neurotransmitter systems and enzymes, as well as its potential interactions with other drugs. Finally, studies could explore the potential use of N-Methoxyoxan-4-amine; hydrochloride as a tool for studying the role of MAO-B in various physiological processes.
合成方法
N-Methoxyoxan-4-amine; hydrochloride is synthesized through a specific method that involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxy-2-methoxybenzaldoxime. This compound is then reacted with sodium hydroxide to form N-methoxyoxan-4-amine, which is then converted to the hydrochloride salt form through reaction with hydrochloric acid.
科学研究应用
N-Methoxyoxan-4-amine; hydrochloride has been studied for its potential application in scientific research, particularly in the field of neuroscience. The compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying certain physiological processes.
安全和危害
N-Methoxyoxan-4-amine hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
属性
IUPAC Name |
N-methoxyoxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-7-6-2-4-9-5-3-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMKDVXJELQHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)
![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)
![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)
![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)
![2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride](/img/structure/B2855497.png)
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)



